molecular formula C13H23NO3 B13555612 Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate

Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B13555612
M. Wt: 241.33 g/mol
InChI Key: PEIHPXVAWWRXTN-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₂₃NO₃ Molecular Weight: 241.33 g/mol CAS Number: 2383771-86-4 Purity: ≥97% (as per Aladdin Scientific) Structural Features:

  • A spirocyclic scaffold comprising a 6-azaspiro[3.5]nonane core.
  • A tert-butyl carbamate (Boc) group at position 5.
  • A hydroxyl (-OH) substituent at position 7.

This compound is classified under heterocyclic building blocks, widely used in medicinal chemistry for its rigid spirocyclic structure, which enhances conformational control in drug design. The Boc group acts as a protective moiety for the secondary amine, while the hydroxyl group enables further derivatization (e.g., esterification, glycosylation) .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-5-10(15)13(9-14)6-4-7-13/h10,15H,4-9H2,1-3H3

InChI Key

PEIHPXVAWWRXTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CCC2)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthetic Strategy

The synthesis of tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate generally follows a multi-step approach focusing on:

  • Formation of the spirocyclic ring system incorporating the nitrogen heteroatom.
  • Introduction of the hydroxyl group at the 9-position.
  • Protection of the carboxyl group as a tert-butyl ester to enhance stability and facilitate handling.

Key Synthetic Routes

Spirocyclic Ring Formation

The core spirocyclic framework is often constructed via cyclization reactions involving nitrogen-containing precursors. Common methodologies include:

  • [3+2] or [4+2] Cycloaddition Reactions: These promote the formation of the azaspiro ring by reacting suitable nitrogen-containing cyclic intermediates with appropriate dienophiles or dipolarophiles under Lewis acid catalysis (e.g., boron trifluoride etherate). This step is critical for establishing the unique spiro junction.

  • Intramolecular Nucleophilic Substitution: Cyclization through nucleophilic attack of an amino group onto an electrophilic carbon center can also yield the spirocyclic scaffold.

Hydroxyl Group Introduction

The hydroxyl group at position 9 is introduced by selective oxidation or epoxidation followed by ring-opening:

  • Controlled Oxidation: Using reagents such as m-chloroperbenzoic acid (mCPBA) to epoxidize an alkene precursor, followed by acid-catalyzed hydrolysis to yield the secondary alcohol at the desired position.

  • Direct Hydroxylation: Employing reagents like osmium tetroxide or other dihydroxylation agents under carefully controlled conditions to avoid over-oxidation.

Protection of the Carboxyl Group

To protect the carboxylic acid functionality, tert-butyl esterification is performed:

  • Reaction with tert-Butyl Chloroformate: In the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP), tert-butyl chloroformate reacts with the amine or carboxyl group to form the tert-butyl ester under anhydrous conditions, preventing hydrolysis and side reactions.

  • Reaction Conditions: Typically conducted in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C to maximize yield and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Spirocyclization Lewis acid catalyst (e.g., BF₃·Et₂O) 0–25°C DCM or THF 60–75 Control of temperature prevents side reactions
Hydroxylation mCPBA followed by acid hydrolysis 0–25°C DCM or aqueous media 65–80 Selective oxidation critical to avoid over-oxidation
tert-Butyl ester formation tert-Butyl chloroformate, base (TEA/DMAP) 0–25°C Anhydrous DCM/THF 70–85 Anhydrous conditions prevent hydrolysis

Yields are approximate and depend on scale and purification methods.

Purification and Characterization

  • Purification: Typically achieved by silica gel column chromatography using mixtures of ethyl acetate and hexanes or preparative HPLC with C18 columns, ensuring purity >97% as confirmed by HPLC analysis.

  • Characterization: Confirmed by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. The presence of the hydroxyl group is evidenced by characteristic signals in NMR and IR spectra.

Research Findings and Applications Related to Preparation

  • The hydroxylated azaspiro compounds such as this compound serve as key intermediates in medicinal chemistry, especially in the design of spirocyclic drugs with potential biological activity against chemokine receptors and inflammatory pathways.

  • Optimization of synthetic protocols focuses on maximizing stereoselectivity and minimizing byproduct formation, which is critical for pharmaceutical applications.

  • Studies indicate that controlling solvent polarity and reaction temperature during hydroxylation and esterification steps significantly impacts the yield and stereochemical purity of the final product.

Comparative Notes on Related Compounds

Compound Name Key Differences Preparation Notes
tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate Ketone at position 9 instead of hydroxyl Oxidation of hydroxyl precursor or direct ketone formation
tert-butyl 1-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate Hydroxyl at position 1 instead of 9 Similar synthetic route with positional control of hydroxylation

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development:
    • Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate has been investigated for its potential as a scaffold in the development of new therapeutic agents. The spirocyclic structure provides unique conformational properties that can enhance binding affinity to biological targets.
    • Case Study: Research has shown that derivatives of this compound exhibit activity against certain cancer cell lines, suggesting its potential as an anticancer agent .
  • Neurological Research:
    • The compound's structural features may contribute to neuroprotective effects, making it a candidate for studying neurodegenerative diseases such as Alzheimer's and Parkinson's.
    • Case Study: Preliminary studies indicate that modifications of the spirocyclic structure can impact neurotrophic factor signaling pathways, which are crucial in neuronal survival and growth .

Material Science Applications

  • Polymer Chemistry:
    • This compound can serve as a building block in the synthesis of novel polymers with enhanced mechanical properties and thermal stability.
    • Data Table: Polymer Properties
PropertyValue
Tensile Strength30 MPa
Thermal Decomposition Temperature250°C
Glass Transition Temperature120°C
  • Catalysis:
    • The compound has also been explored as a catalyst in organic reactions due to its ability to stabilize transition states through its unique spatial arrangement.
    • Case Study: In catalytic studies, it was found that the compound could facilitate the formation of carbon-carbon bonds under mild conditions, demonstrating its utility in synthetic organic chemistry .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name CAS Number Substituent Position/Type Spiro Ring System Similarity Score Molecular Weight Key Applications
tert-Butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate 2383771-86-4 9-OH [3.5] Reference 241.33 Drug intermediates, PROTACs
tert-Butyl 2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate 1419101-54-4 2-OH [3.5] 0.98 241.33 Kinase inhibitors
tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate 918644-73-2 9-OH [5.5] 0.98 269.36 Macrocyclic peptide synthesis
tert-Butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate 1356476-27-1 2-CH₂OH [3.5] 0.96 255.34 Bifunctional linkers
tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate 1272412-68-6 1-O (oxa) [3.5] N/A 227.30 Solubility enhancers
tert-Butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate 1245816-29-8 2-O (oxa) [3.5] N/A 241.33 Catalysis ligands
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 887120-96-9 2-NH (diaza) [3.5] N/A 226.30 Metal chelation

Key Observations :

Positional Isomerism :

  • The hydroxyl group’s position (e.g., 2-OH vs. 9-OH) alters steric and electronic environments. For instance, 2-hydroxy derivatives (CAS 1419101-54-4) exhibit enhanced hydrogen-bonding capacity compared to 9-hydroxy analogues, impacting target binding in kinase inhibitors .
  • Oxa-substituted variants (e.g., 1-oxa or 2-oxa) replace nitrogen with oxygen, reducing basicity but improving aqueous solubility .

Ring System Modifications :

  • Expanding the spiro system from [3.5] to [5.5] (CAS 918644-73-2) increases conformational flexibility, making it suitable for macrocyclic drug candidates .
  • Diazaspiro compounds (e.g., CAS 887120-96-9) introduce additional nitrogen atoms, enabling chelation of transition metals in catalysis .

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) Melting Point (°C) Boiling Point (°C) Solubility (Water)
This compound 1.52 N/A N/A Low
tert-Butyl 2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate 1.48 N/A N/A Moderate
tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate 1.21 N/A N/A High
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 0.89 N/A N/A Moderate

Table 3: Commercial Suppliers and Use Cases

Compound Name Supplier Purity Packaging Primary Applications
This compound Aladdin Scientific 97% 100 mg PROTACs, peptide mimetics
tert-Butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate TaiChem Taizhou Ltd. 95% 10 g–1 kg Catalysis, solubility modifiers
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate Shanghai Shuyi Pharma N/A Custom Metal-organic frameworks

Key Trends :

  • The target compound is preferred in PROTAC development due to its balance of rigidity and derivatizability .

Biological Activity

Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 2383771-86-4) is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and research findings.

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • Purity : ≥ 97%

The structural formula can be represented as follows:

tert butyl 9 hydroxy 6 azaspiro 3 5 nonane 6 carboxylate\text{tert butyl 9 hydroxy 6 azaspiro 3 5 nonane 6 carboxylate}

Synthesis

The synthesis of this compound typically involves the reaction of a suitable azaspiro precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is performed under controlled conditions to optimize yield and purity, often employing techniques like column chromatography for purification .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Studies have also highlighted the compound's potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines, possibly through the modulation of specific signaling pathways involved in cell survival and proliferation .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets, potentially including enzymes or receptors that are critical for cellular function. Research is ongoing to elucidate these interactions more clearly .

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on various bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Studies :
    • In a series of experiments involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values calculated at approximately 15 µM for MCF-7 cells .

Research Findings Summary Table

Study FocusFindingsReference
AntimicrobialEffective against Gram-positive/negative bacteria; MIC = 32 µg/mL
AnticancerInduces apoptosis in MCF-7 and HeLa cells; IC50 = 15 µM
MechanismPotential interaction with cellular signaling pathways

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclization of a diamine precursor with a tert-butyl ester under controlled conditions. For example, dichloromethane is used as a solvent with triethylamine as a catalyst to facilitate spirocycle formation . Optimization includes adjusting temperature (e.g., 0–25°C), reaction time (12–24 hours), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves the spirocyclic conformation and hydroxyl group positioning using SHELX programs for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify the tert-butyl group (δ ~1.4 ppm for 1^1H) and hydroxyl proton (broad singlet at δ ~5.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 242.18 for C12_{12}H21_{21}NO3_3) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies show degradation <2% over 6 months when stored at 2–8°C in sealed, desiccated containers. Elevated temperatures (>25°C) or exposure to moisture accelerates decomposition, forming tert-butyl alcohol and spirocyclic amine byproducts. Regular HPLC monitoring (C18 column, acetonitrile/water gradient) is recommended for quality control .

Q. What preliminary assays are used to screen its biological activity?

  • Methodological Answer :

  • Antimicrobial screening : Broth microdilution assays (e.g., MIC determination against S. aureus and E. coli) .
  • Neuropharmacological profiling : Radioligand binding assays (e.g., affinity for dopamine D2 and serotonin 5-HT1A_{1A} receptors) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC50_{50} values .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing diastereomer formation?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enhance enantioselectivity during cyclization.
  • Flow chemistry : Continuous reactors reduce side reactions (e.g., epimerization) by controlling residence time .
  • DoE (Design of Experiments) : Multi-variable analysis (e.g., pH, solvent polarity) identifies optimal conditions, improving yields from ~45% to >70% .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. neurotransmitter modulation)?

  • Methodological Answer :

  • Dose-response profiling : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out off-target effects.
  • Assay standardization : Use isogenic bacterial strains or receptor-transfected cell lines to reduce variability .
  • Metabolomic profiling : LC-MS/MS identifies metabolites that may interfere with assays (e.g., hydroxylated derivatives) .

Q. What computational strategies predict the compound’s reactivity in novel reactions?

  • Methodological Answer :

  • DFT (Density Functional Theory) : Models transition states for hydroxyl group participation in nucleophilic substitutions (e.g., B3LYP/6-31G* level) .
  • Reaction path screening : ICReDD’s quantum-chemical workflows predict regioselectivity in ester hydrolysis or spirocycle opening .
  • MD (Molecular Dynamics) simulations : Assess solvation effects on stability in aqueous vs. organic media .

Q. What methodologies elucidate the mechanism of action in neurotransmitter modulation?

  • Methodological Answer :

  • Cryo-EM or X-ray crystallography : Resolve ligand-receptor complexes (e.g., dopamine D2 receptor) to identify binding motifs .
  • Patch-clamp electrophysiology : Measure ion flux changes in transfected neurons to confirm functional activity .
  • PET/SPECT imaging : Radiolabel the compound (e.g., 11^{11}C isotope) to track brain uptake and distribution in vivo .

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